

Physical and chemical properties of Glycidyl Myristate-d5

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Compound of Interest		
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In-Depth Technical Guide to Glycidyl Myristated5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Glycidyl Myristate-d5**, a deuterated analog of Glycidyl Myristate. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis and tracer studies.

Core Chemical and Physical Properties

Glycidyl Myristate-d5 is a saturated fatty acid ester characterized by a glycidyl group and a myristate backbone, with five deuterium atoms incorporated into the glycidyl moiety. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of glycidyl esters in various matrices, particularly in food safety analysis.

Physical and Chemical Data



Property	Value	Source
Chemical Name	[dideuterio-(2,3,3- trideuteriooxiran-2-yl)methyl] tetradecanoate	[1][2]
Synonyms	Tetradecanoic Acid 2- Oxiranylmethyl-d5 Ester, Glycidyl-d5 Tetradecanoate, Myristic Acid Glycidyl-d5 Ester	[1]
CAS Number	1330180-72-7	[1][2]
Molecular Formula	C17H27D5O3	[1][2]
Molecular Weight	289.46 g/mol	[1][2]
Appearance	White Solid	[3]
Storage Temperature	2-8°C Refrigerator	[3]

Note: Specific quantitative data for melting point, boiling point, and solubility of **Glycidyl Myristate-d5** are not readily available in public literature. Researchers should refer to the
Certificate of Analysis provided by the supplier for lot-specific data.

Analytical Applications and Methodologies

Glycidyl Myristate-d5 is primarily employed as an internal standard in the analytical determination of glycidyl fatty acid esters, which are process-induced contaminants found in refined edible oils and fats. These compounds are of significant concern due to their potential carcinogenicity. The use of a deuterated internal standard like **Glycidyl Myristate-d5** is crucial for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Overview of Analytical Workflow

The general workflow for the analysis of glycidyl esters using **Glycidyl Myristate-d5** as an internal standard involves sample extraction, purification, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).





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Fig. 1: General workflow for the analysis of glycidyl esters.

Experimental Protocol: Indirect Determination of Glycidyl Esters by GC-MS (Based on AOCS Official Method Cd 29c-13 / ISO 18363-1)

This method involves the alkaline-catalyzed cleavage of glycidyl esters to glycidol, which is then converted to a derivatized form for GC-MS analysis. **Glycidyl Myristate-d5** serves as an internal standard to quantify the total amount of glycidyl esters.

Disclaimer: This is a summarized protocol and should be supplemented with the official AOCS or ISO documentation for detailed procedures and safety precautions.

Materials and Reagents:

- Sample (Edible Oil or Fat)
- Glycidyl Myristate-d5 (Internal Standard)
- Sodium Methoxide Solution
- Acidic Sodium Chloride Solution
- Phenylboronic Acid (PBA) solution



- Hexane
- Other necessary solvents and reagents as per the official method.

Procedure:

- Sample Preparation and Spiking:
 - Accurately weigh a known amount of the oil or fat sample into a reaction vessel.
 - Spike the sample with a known amount of Glycidyl Myristate-d5 internal standard solution.
- Alkaline Transesterification:
 - Add sodium methoxide solution to the sample to initiate the cleavage of the glycidyl esters to free glycidol.
 - The reaction is allowed to proceed for a specific time under controlled temperature conditions as outlined in the official method.
- Reaction Quenching and Derivatization:
 - Stop the reaction by adding an acidic sodium chloride solution. This step also facilitates the conversion of the released glycidol to 3-monochloropropanediol (3-MCPD).
 - The resulting solution is then derivatized with phenylboronic acid (PBA) to form a volatile derivative suitable for GC-MS analysis.
- Extraction:
 - Extract the derivatized analytes from the reaction mixture using hexane or another suitable organic solvent.
- GC-MS Analysis:
 - Inject an aliquot of the extract into the GC-MS system.

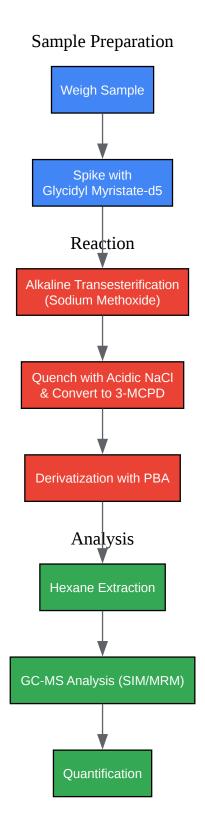
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- The separation is typically performed on a capillary column suitable for fatty acid ester analysis.
- The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the characteristic ions of the derivatized analyte and the deuterated internal standard.





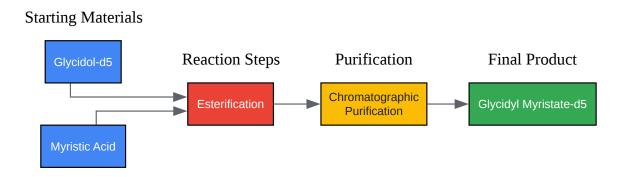
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Fig. 2: Workflow for the indirect GC-MS analysis of glycidyl esters.



Synthesis of Glycidyl Myristate-d5

While a specific, detailed synthesis protocol for **Glycidyl Myristate-d5** is not publicly available, the general synthesis of isotopically labeled glycidyl esters for use as internal standards involves a multi-step chemical process. A plausible synthetic route is outlined below.



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Fig. 3: Plausible synthetic pathway for Glycidyl Myristate-d5.

The synthesis would likely involve the esterification of myristic acid with a deuterated glycidol precursor. The deuterated glycidol itself would need to be synthesized in a prior step, which contributes to the complexity and cost of the final labeled compound. The final product would require purification, typically by column chromatography, to ensure high purity for its use as an analytical standard.

Toxicological Information and Biological Relevance

The primary toxicological concern associated with glycidyl esters, including Glycidyl Myristate, is their hydrolysis in the gastrointestinal tract to release free glycidol. Glycidol is classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC).

The genotoxic mechanism of glycidol is attributed to its reactive epoxide group, which can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. While a specific signaling pathway for glycidyl myristate itself is not well-defined, the downstream effects of its metabolite, glycidol, are of significant interest in toxicology research.



Glycidyl Myristate Gastrointestinal **Hydrolysis** Free Glycidol Cellular Effects Formation of **DNA Adducts Genetic Mutations**

Ingestion and Metabolism

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Potential for Carcinogenesis

Fig. 4: Toxicological pathway of Glycidyl Myristate.

Conclusion

Glycidyl Myristate-d5 is an essential analytical tool for the accurate quantification of potentially harmful glycidyl esters in food products. Its physical and chemical properties are tailored for its use as an internal standard in mass spectrometry-based methods. While detailed information on some of its physical properties and a specific synthesis protocol are not widely published, its application in established analytical methodologies is well-documented. Further



research into the specific biological signaling pathways affected by glycidyl myristate could provide a more complete understanding of its toxicological profile beyond the known effects of its metabolite, glycidol. Researchers are advised to consult supplier-specific documentation for detailed specifications and to adhere to official analytical methods for its application.

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References

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